molecular formula C17H13F3N4O3S B2805797 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 1396761-27-5

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Katalognummer: B2805797
CAS-Nummer: 1396761-27-5
Molekulargewicht: 410.37
InChI-Schlüssel: BRBXOOLOEBVYSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C17H13F3N4O3S and its molecular weight is 410.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound notable for its unique structure and potential biological activities. This compound integrates several pharmacological features that suggest it may have applications in medicinal chemistry, particularly in the treatment of various diseases, including cancer and microbial infections.

Structural Overview

The compound's structure consists of:

  • Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.
  • Dihydropyridazine moiety : Imparts additional pharmacological properties.

Anticancer Properties

Recent studies have indicated that benzothiazole derivatives, including those similar to the target compound, exhibit significant anticancer activities. For instance, compounds with similar structures have been shown to inhibit the FOXM1 transcription factor, which is crucial for cancer progression. In vitro studies demonstrated that certain derivatives significantly reduced cell proliferation in breast cancer cell lines at lower concentrations compared to established drugs .

Antimicrobial Activity

The presence of the azetidine and benzothiazole frameworks suggests potential antimicrobial properties. Research has shown that compounds with these structural features often exhibit moderate to strong antimicrobial activity against various pathogens. For example, benzothiazole derivatives have been documented to possess antibacterial and antifungal effects .

Case Studies

  • Inhibition of FOXM1 :
    • A study focusing on benzothiazole derivatives found that specific compounds effectively inhibited FOXM1 in MDA-MB-231 breast cancer cells, leading to decreased cell viability and migration .
    • Molecular docking studies revealed favorable binding interactions between these compounds and the FOXM1-DNA binding domain, suggesting a mechanism for their anticancer effects.
  • Antimicrobial Efficacy :
    • A comparative analysis of similar compounds indicated that those containing the trifluoromethyl group demonstrated enhanced antimicrobial activity compared to their non-fluorinated counterparts .
    • In vitro tests showed significant inhibition of bacterial growth, reinforcing the potential of this compound as a lead for antibiotic development.

Data Tables

Compound Name Structural Features Biological Activity Unique Aspects
1-(4-Fluorobenzothiazol-2-yl)azetidinFluorobenzothiazole moietyModerate antimicrobial activityLacks trifluoromethyl group
4-MethylthiadiazoleSimple thiadiazole structureAntimicrobial propertiesNo azetidine ring
2-(Trifluoromethyl)-1,3-benzothiazoleTrifluoromethyl group presentAntioxidant activityNo azetidine or carboxylate functionality
1-(Benzo[d]thiazol-2-yl)azetidinSimilar azetidine structureLimited biological studies availableAbsence of trifluoromethyl and carboxylate groups

Eigenschaften

IUPAC Name

[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 1-methyl-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3S/c1-23-13(25)6-5-11(22-23)15(26)27-9-7-24(8-9)16-21-14-10(17(18,19)20)3-2-4-12(14)28-16/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBXOOLOEBVYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.